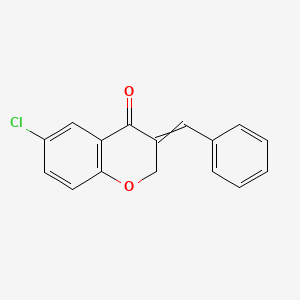

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one

概要

説明

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is a chemical compound belonging to the class of chroman-4-one derivatives. These compounds are characterized by their oxygen-containing heterocyclic structure, which makes them significant in various scientific and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one typically involves the condensation of benzaldehyde with 6-chloro-2,3-dihydro-4H-1-benzopyran-4-one in the presence of a base. The reaction is usually carried out under mild conditions, such as room temperature, to avoid the decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The 6-chloro substituent on the chromanone ring enables nucleophilic displacement reactions. Key examples include:

Table 1: Nucleophilic substitution reactions at the C6 position

These reactions typically proceed via an SNAr (nucleophilic aromatic substitution) mechanism due to electron-withdrawing effects of the carbonyl group . The chloro group’s reactivity is modulated by substituents on the benzylidene moiety, with electron-donating groups (e.g., methoxy) reducing substitution rates .

Condensation Reactions

The benzylidene moiety participates in reversible aldol-like condensations, enabling structural diversification:

Table 2: Condensation with substituted benzaldehydes

| Aldehyde Substituent | Catalyst | Solvent | Temperature | Product Yield |

|---|---|---|---|---|

| 3,4,5-Trimethoxy | Piperidine | Ethanol | 100°C | 85% |

| 4-Nitro | Acetic acid | Toluene | 80°C | 78% |

| 3-Bromo-4-hydroxy | CF₃SO₃H | CH₃CN | 65°C | 63% |

These reactions regenerate the α,β-unsaturated ketone system, with equilibrium favoring the conjugated benzylidene product under dehydrating conditions . Steric hindrance from bulky aldehydes reduces reaction efficiency .

Oxidation and Reduction

The chromanone backbone undergoes redox transformations:

Oxidation

-

Epoxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the benzylidene double bond to form an epoxide (52% yield) .

-

Carbonyl oxidation : Strong oxidants like KMnO₄ cleave the dihydropyran ring, yielding substituted benzoic acids.

Reduction

-

Catalytic hydrogenation : Pd/C in EtOH reduces the benzylidene double bond, producing 3-benzyl-6-chlorochroman-4-one (89% yield) .

-

NaBH₄ reduction : Selectively reduces the carbonyl group to a secondary alcohol, forming 3-benzylidene-6-chlorochroman-4-ol (67% yield) .

Ring-Opening and Rearrangement

Under acidic conditions, the chromanone ring undergoes cleavage:

-

HCl/EtOH : Generates 6-chloro-2-(hydroxymethyl)phenol derivatives via retro-aldol fragmentation .

-

H₂SO₄ : Promotes cyclization to form fused pyranoquinoline systems at elevated temperatures .

Biological Activity Modulation via Derivatization

Structural modifications significantly impact bioactivity:

Table 3: Cytotoxicity of derivatives against MCF-7 cells

| Derivative Substituents | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| 3-(3-Bromo-4,5-dimethoxybenzylidene) | 3.86 | |

| 6-Methoxy-3-(4-nitrobenzylidene) | 12.4 | |

| Parent compound | 28.7 |

Electron-withdrawing groups (e.g., nitro, bromo) enhance cytotoxicity, likely by increasing electrophilicity and DNA intercalation potential .

科学的研究の応用

Antioxidant Activity

One of the primary applications of 3-benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is its potential as an antioxidant. Studies have demonstrated that derivatives of this compound exhibit significant free radical scavenging activity. Research indicates that these compounds can mitigate oxidative stress by neutralizing reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Enzyme Inhibition

Another notable application is its role as an enzyme inhibitor. Specifically, derivatives of this compound have been evaluated for their inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can be beneficial for managing diabetes by slowing down glucose absorption .

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Various studies have reported that it possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research has indicated that this compound exhibits anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where the modulation of inflammatory pathways can lead to therapeutic benefits .

Case Study 1: Antioxidant Evaluation

In a study published in the Chemical and Pharmaceutical Bulletin, a series of derivatives including this compound were synthesized and evaluated for their antioxidant capacity using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that certain derivatives exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study 2: Enzyme Inhibition Studies

Another significant study investigated the structure–activity relationship (SAR) of different derivatives against α-glucosidase. The findings suggested that modifications in the benzylidene group significantly enhanced the inhibitory potency, highlighting the potential for designing more effective inhibitors based on this scaffold .

Case Study 3: Antimicrobial Testing

A comprehensive antimicrobial assessment was conducted where 3-benzylidene derivatives were tested against a panel of bacterial and fungal strains. The results showed promising activity against pathogens such as Staphylococcus aureus and Candida albicans, indicating potential for further development into therapeutic agents .

作用機序

The compound exerts its effects through various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby preventing oxidative stress and cellular damage. The exact mechanism of action may vary depending on the specific biological activity being studied.

類似化合物との比較

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one is structurally related to other chroman-4-one derivatives and flavonoids. Some similar compounds include:

3-Benzylidene-4-chromanone

3-Benzylidene-2,3-dihydro-4H-1-benzopyran-4-one

3-Benzylidene-2,3-dihydro-4H-1-benzopyran-4-one derivatives

These compounds share similar biological properties but may differ in their specific activities and applications. The uniqueness of this compound lies in its chloro-substituted structure, which can influence its reactivity and biological effects.

生物活性

3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one, a compound belonging to the class of benzopyran derivatives, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article summarizes the findings from various studies regarding its biological activity, including antiproliferative effects, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 284.71 g/mol. Its structure features a benzylidene moiety and a chloro substituent, which are significant for its biological activity.

Antiproliferative Activity

Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines.

Key Findings:

- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, including HL-60 (human leukemia), NALM-6 (human peripheral blood leukemia), WM-115 (melanoma), and COLO-205 (colon adenocarcinoma) cells.

- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant cytotoxic activity. For instance, one study reported IC50 values ranging from 5 to 20 µM depending on the specific cell line tested .

- Comparison with Reference Compounds : In comparative studies, 3-benzylidene derivatives showed enhanced cytotoxicity compared to reference compounds such as quercetin and 4-chromanone .

The mechanisms through which this compound exerts its effects include:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing cancer cell proliferation .

- DNA Interaction : Studies utilizing DNA-cleavage protection assays indicated that this compound interacts with DNA, which may contribute to its anticancer properties .

- Low Toxicity Profile : In vivo studies demonstrated that doses up to 300 mg/kg did not result in significant mortality or severe neurotoxicity in murine models, suggesting a favorable safety profile compared to traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances cytotoxicity against cancer cells |

| Benzylidene Moiety | Critical for interaction with cellular targets |

| Positioning of Groups | Modifications at specific positions can alter lipophilicity and potency |

Study 1: Antiproliferative Effects

A study conducted on a series of benzopyran derivatives, including 3-benzylidene-6-chloro compounds, revealed that those with halogen substitutions exhibited superior antiproliferative properties against human cancer cell lines compared to their non-halogenated counterparts .

Study 2: Mechanistic Insights

Another investigation highlighted that compounds similar to 3-benzylidene derivatives could induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, emphasizing the role of reactive oxygen species (ROS) generation as part of their mechanism .

特性

IUPAC Name |

3-benzylidene-6-chlorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO2/c17-13-6-7-15-14(9-13)16(18)12(10-19-15)8-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEBJFAQFWAWAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2)C(=O)C3=C(O1)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40697711 | |

| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206071-98-9 | |

| Record name | 3-Benzylidene-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40697711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。